molecular formula C13H19N B101786 (1-Phenylcyclohexyl)methanamine CAS No. 17380-54-0

(1-Phenylcyclohexyl)methanamine

Cat. No.: B101786
CAS No.: 17380-54-0
M. Wt: 189.3 g/mol
InChI Key: ULRBJKIRTCBMRW-UHFFFAOYSA-N
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Description

(1-Phenylcyclohexyl)methanamine is an organic compound with the molecular formula C13H19N It is a derivative of cyclohexylamine, where a phenyl group is attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclohexyl)methanamine typically involves the following steps:

    Grignard Reaction: Bromobenzene reacts with magnesium in the presence of tetrahydrofuran (THF) to form phenylmagnesium bromide.

    Addition to Cyclohexanone: The phenylmagnesium bromide is then added to cyclohexanone, resulting in the formation of 1-phenylcyclohexanol.

    Formation of Bromide: The 1-phenylcyclohexanol is treated with hydrobromic acid (HBr) to produce 1-phenylcyclohexyl bromide.

    Amination: Finally, the 1-phenylcyclohexyl bromide undergoes amination to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Phenylcyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: The amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields various amines or hydrocarbons.

    Substitution: Results in substituted amines or other derivatives.

Scientific Research Applications

(1-Phenylcyclohexyl)methanamine has several applications in scientific research:

Comparison with Similar Compounds

    Phencyclidine (PCP): A well-known analog with similar structural features and pharmacological effects.

    Ketamine: Another analog used for its anesthetic properties.

    Methoxetamine (MXE): A synthetic derivative with similar effects but different potency and duration.

Uniqueness: (1-Phenylcyclohexyl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and pharmacological properties. Unlike its analogs, it has a different balance of lipophilicity and receptor affinity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(1-phenylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRBJKIRTCBMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169668
Record name Cyclohexanemethylamine, 1-phenyl-
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Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17380-54-0
Record name 1-Phenylcyclohexanemethanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclohexanemethylamine, 1-phenyl-
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Record name Cyclohexanemethylamine, 1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylcyclohexyl)methanamine
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Synthesis routes and methods I

Procedure details

1-Phenylcyclohexane carbonitrile is reduced with H2 in methanol containing 16% ammonia with a Raney nickel catalyst. The catalyst is filtered off and (1-phenylcyclohexyl)methylamine is precipitated as its hydrochloride salt m.p. 230°-33° C., by treatment with methanolic HCl and isopropyl ether.
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Synthesis routes and methods II

Procedure details

A mixture containing 1-phenyl-1-cyclohexane-carbonitrile (5.0 g, 27.0 mmol), 150 ml of EtOH, 35 ml of ammonia and 5% rhodium on alumina (1.0 g) was reacted for 12 hours at 80° C. and 500 psi. The mixture was filtered and the filtrate was concentrated in vacuo to provide an oil. This oil was dissolved in CH2Cl2, washed with brine, dried over Na2SO4, filtered and then concentrated in vacuo.
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Synthesis routes and methods III

Procedure details

A solution of 1-phenyl-cyclohexanecarbonitrile (11.0 g; 59 mmol) in tetrahydrifuran (100 mL) was cooled to 0° C. and treated with lithium aluminum hydride (11 g, 289 mmol) in several portions over the course of 0.5 h. When the addition of lithium aluminum hydride was complete the cooling bath was removed and the reaction mixture was allowed to stir at room temperature for 12 h. The reaction mixture was cooled back to 0° C. and carefully quenched by dropwise addition of 2 N NaOH (approximately 20 mL), diluted with ethyl ether, filtered through a celite plug and dried (magnesium sulfate). C-(1-Phenyl-cyclohexyl)-methylamine was obtained as a colorless oil which was used without further purification. LCMS m/z=190.2 (M+H)+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-methyl-1-(1-phenylcyclohexyl)methanamine interact with its target and what are the downstream effects?

A1: N-methyl-1-(1-phenylcyclohexyl)methanamine acts as a triple reuptake inhibitor for serotonin, norepinephrine, and dopamine. [] This means it prevents these neurotransmitters from being transported back into the presynaptic neuron, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission can have various downstream effects, potentially impacting mood, motivation, attention, and other physiological processes.

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